molecular formula C15H20N2 B1461772 [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine CAS No. 1177294-58-4

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Cat. No. B1461772
CAS RN: 1177294-58-4
M. Wt: 228.33 g/mol
InChI Key: NSMROCHPPHCHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine” is a compound that contains a pyrrole ring, which is a biologically active scaffold known to possess diverse activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H20N2. The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle .


Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo various chemical reactions. For instance, they can undergo condensation with carboxylic acids to form N-acyl derivatives . They can also participate in metal-catalyzed conversions of primary diols and amines to form pyrroles .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 228.33 g/mol. More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacological Potential and Toxicity Analysis

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, as part of the tryptamine class, is under investigation for its pharmacological potential and toxicity. Tryptamines, including this compound, are known for their structural similarities to psychoactive substances and naturally occurring compounds like serotonin and melatonin. Studies have explored their effects, pharmacology, and toxicity, including potential therapeutic applications and risks associated with intake. The comprehensive review by R. Tittarelli et al. (2014) provides a foundation for understanding the broad implications of tryptamines, highlighting the necessity for further research on their safety and efficacy in clinical settings.

Cytochrome P450 Isoforms Interaction

The interaction with cytochrome P450 (CYP) isoforms in human liver microsomes is critical for understanding the metabolism of many drugs, including tryptamines. The selectivity and potency of chemical inhibitors on CYP isoforms offer insights into potential drug-drug interactions and metabolic pathways. S. C. Khojasteh et al. (2011) discuss the relevance of these interactions, emphasizing the importance of identifying selective inhibitors for accurate phenotyping, which is crucial for the development of safe and effective therapeutic agents.

Antifungal Applications

Research into small molecules against pathogens like Fusarium oxysporum highlights the potential of compounds including this compound for antifungal applications. Y. Kaddouri et al. (2022) review the efficiency of various compounds against plant pathogens, suggesting the role of structural features in determining antifungal efficacy. This area of research opens avenues for agricultural and pharmaceutical applications, underscoring the necessity for targeted molecular design and synthesis.

Molecular and Functional Imaging Studies

The role of compounds like this compound in neuroscience research is also noteworthy. Molecular and functional imaging studies, as reviewed by P. Cumming et al. (2021), examine the binding distribution and cerebrometabolic effects of hallucinogenic compounds, including tryptamines. This research is vital for understanding the neurobiological mechanisms underlying their effects and for exploring therapeutic potentials in treating various CNS disorders.

Mechanism of Action

While the specific mechanism of action for “[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine” is not mentioned in the search results, pyrrole-containing compounds are known to have diverse biological properties. They are found in many marketed drugs with properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .

Future Directions

Pyrrole-containing compounds have been the subject of extensive research due to their diverse biological activities and presence in many natural products . They hold excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

properties

IUPAC Name

[2,5-dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-11-9-15(10-16)13(3)17(11)12(2)14-7-5-4-6-8-14/h4-9,12H,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMROCHPPHCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Reactant of Route 2
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Reactant of Route 3
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Reactant of Route 4
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.